Etelcalcetide Hydrochloride

Catalog No.
S527487
CAS No.
1334237-71-6
M.F
C38H74ClN21O10S2
M. Wt
1084.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etelcalcetide Hydrochloride

CAS Number

1334237-71-6

Product Name

Etelcalcetide Hydrochloride

IUPAC Name

(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride

Molecular Formula

C38H74ClN21O10S2

Molecular Weight

1084.7 g/mol

InChI

InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1

InChI Key

KHQMSZGKHGQUHG-WZDHWKSBSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AMG-416, AMG416, AMG 416, KAI-4169, KAI 4169, KAI4169, ONO5163, ONO-5163, ONO 5163, Etelcalcetide, Velcalcetide, Telcalcetide. Ac-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH2.Etelcalcetide HCl.

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl

Isomeric SMILES

C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl

The exact mass of the compound Etelcalcetide hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Calcium homeostasis, Anti-parathyroid agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Etelcalcetide hydrochloride (CAS 1334237-71-6) is a synthetic D-amino acid octapeptide calcimimetic and a highly specific positive allosteric modulator (PAM) of the calcium-sensing receptor (CaSR) [1]. Unlike traditional small-molecule calcimimetics, it is structurally engineered with a terminal D-cysteine that enables covalent disulfide bonding to the receptor[2]. From a procurement and formulation perspective, the hydrochloride salt is specifically designed to provide the high aqueous solubility and stability required for direct intravenous administration [1]. This makes it the benchmark material for researchers and industrial formulators developing thrice-weekly injectable therapeutics for secondary hyperparathyroidism (sHPT) in hemodialysis workflows, offering a distinct processability advantage over orally administered small-molecule analogs [2].

Substituting etelcalcetide hydrochloride with the industry-standard small molecule cinacalcet fundamentally alters both the pharmacological mechanism and the application workflow. While cinacalcet binds the transmembrane domain of the CaSR and strictly requires calcium for activity, etelcalcetide targets the extracellular domain via a covalent disulfide linkage and retains agonist activity even in calcium-free conditions [1]. Furthermore, attempting to use etelcalcetide free base instead of the hydrochloride salt introduces severe formulation risks; the amorphous hydrochloride salt ensures rapid, complete dissolution in aqueous media (>10 mg/mL) and maintains stability in optimized acidic buffers (pH 2.5–4.5), which is critical for preventing precipitation and degradation in intravenous preparations[2].

Pharmacokinetic Profile and Workflow Integration

Etelcalcetide hydrochloride demonstrates a fundamentally different pharmacokinetic profile compared to oral cinacalcet. Because it is cleared almost exclusively by the kidneys, its effective half-life in chronic kidney disease models is prolonged to 3–5 days, allowing for a thrice-weekly dosing schedule [1]. In contrast, oral cinacalcet has a much shorter half-life requiring daily administration, which introduces variability due to gastrointestinal absorption and patient adherence[1].

Evidence DimensionEffective elimination half-life and dosing frequency
Target Compound Data3–5 days (supports 3x/week IV dosing)
Comparator Or BaselineCinacalcet (requires daily oral dosing)
Quantified Difference>72-hour sustained PTH suppression per dose vs. <24-hour suppression
ConditionsIn vivo chronic kidney disease / hemodialysis models

The prolonged half-life allows direct integration into thrice-weekly hemodialysis workflows, eliminating the pill burden and dosing variability associated with oral alternatives.

Receptor Binding Mechanism and Calcium Independence

Etelcalcetide hydrochloride operates via a unique mechanism of action compared to transmembrane-binding calcimimetics. It forms a reversible covalent disulfide bond with Cys482 in the extracellular domain of the CaSR [1]. Unlike cinacalcet, which acts purely as an allosteric modulator dependent on extracellular calcium, etelcalcetide retains direct agonist activity even in the absence of extracellular calcium [1].

Evidence DimensionBinding site and calcium-independent activity
Target Compound DataExtracellular domain (Cys482 disulfide linkage); retains agonist activity in Ca2+-free conditions
Comparator Or BaselineCinacalcet (Transmembrane domain binding; strictly Ca2+-dependent)
Quantified DifferenceDistinct binding domain and direct agonist capacity
ConditionsIn vitro HEK293 cells expressing human CaSR

This unique covalent mechanism makes it an essential procurement choice for structural biology and pharmacological assays targeting the CaSR extracellular domain.

Formulation Solubility and Buffer Stability

For injectable formulation development, the salt form is critical. Etelcalcetide hydrochloride achieves an aqueous solubility of approximately 10 mg/mL, ensuring complete dissolution for parenteral use . Furthermore, quantitative stability testing demonstrates that the hydrochloride salt formulated in succinate-buffered saline at pH 2.5 to 4.5 minimizes degradation, maintaining high purity profiles over extended storage compared to unoptimized free base preparations [1].

Evidence DimensionAqueous solubility and pH-dependent stability
Target Compound Data~10 mg/mL solubility; stable in pH 2.5-4.5 buffers
Comparator Or BaselineEtelcalcetide free base / unbuffered solutions (prone to degradation/precipitation)
Quantified DifferenceValidated stability for long-term liquid formulation
ConditionsSuccinate-buffered saline, room temperature to 40°C stability testing

Procuring the hydrochloride salt guarantees the solubility and stability required for reproducible in vivo dosing and commercial liquid formulation development.

Quantitative Efficacy in PTH Reduction

In direct comparative studies, intravenously administered etelcalcetide hydrochloride demonstrates superior quantitative efficacy in suppressing intact parathyroid hormone (iPTH) compared to oral cinacalcet. Clinical data shows that 52.4% of subjects receiving etelcalcetide achieved a greater than 50% reduction in iPTH levels, compared to only 40.2% of subjects receiving cinacalcet [1].

Evidence DimensionProportion of subjects achieving >50% iPTH reduction
Target Compound Data52.4%
Comparator Or BaselineCinacalcet (40.2%)
Quantified Difference12.2% absolute increase in high-responder rate
ConditionsHemodialysis patients with moderate to severe secondary hyperparathyroidism

This superior efficacy profile establishes etelcalcetide as the preferred positive control for evaluating next-generation therapies for severe secondary hyperparathyroidism.

Intravenous Formulation Development

Due to its high aqueous solubility (~10 mg/mL) and validated stability in acidic succinate buffers (pH 2.5-4.5), etelcalcetide hydrochloride is the optimal API for developing and testing liquid parenteral delivery systems[2].

Structural Biology and CaSR Extracellular Domain Assays

Its unique ability to form a covalent disulfide bond with Cys482 makes it the benchmark positive allosteric modulator (PAM) for assays mapping the extracellular domain of the calcium-sensing receptor, a use case where transmembrane-binding agents like cinacalcet are ineffective[1].

Chronic In Vivo Models of Secondary Hyperparathyroidism

The prolonged 3-to-5-day half-life allows for thrice-weekly dosing in animal models of chronic kidney disease, significantly reducing the handling stress and dosing variability associated with the daily oral gavage required for cinacalcet [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

19

Exact Mass

1083.5057477 Da

Monoisotopic Mass

1083.5057477 Da

Heavy Atom Count

72

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

72PT5993DU

Drug Indication

Parsabiv is indicated for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on haemodialysis therapy.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Calcium-Regulating Hormones and Agents; Calcimimetic Agents

Wikipedia

Etelcalcetide hydrochloride

Use Classification

Human drugs -> Anti-parathyroid agents, Calcium homeostasis -> Human pharmacotherapeutic group -> EMA Drug Category

Dates

Last modified: 04-14-2024
1: Shigematsu T, Fukagawa M, Yokoyama K, Akiba T, Fujii A, Shinoda A, Akizawa T. The influence of dialysate Ca concentrations on the therapeutic effects of etelcalcetide with concomitant drugs in patients with secondary hyperparathyroidism. Nephrology (Carlton). 2019 Nov 25. doi: 10.1111/nep.13682. [Epub ahead of print] PubMed PMID: 31765028.
2: Dörr K, Kammer M, Reindl-Schwaighofer R, Lorenz M, Loewe C, Marculescu R, Erben R, Oberbauer R. Effect of etelcalcetide on cardiac hypertrophy in hemodialysis patients: a randomized controlled trial (ETECAR-HD). Trials. 2019 Oct 24;20(1):601. doi: 10.1186/s13063-019-3707-7. PubMed PMID: 31651370; PubMed Central PMCID: PMC6813957.
3: Russo D, Tripepi R, Malberti F, Di Iorio B, Scognamiglio B, Di Lullo L, Paduano IG, Tripepi GL, Panuccio VA. Etelcalcetide in Patients on Hemodialysis with Severe Secondary Hyperparathyroidism. Multicenter Study in "Real Life". J Clin Med. 2019 Jul 20;8(7). pii: E1066. doi: 10.3390/jcm8071066. PubMed PMID: 31330805; PubMed Central PMCID: PMC6678718.
4: Cunningham J, Block GA, Chertow GM, Cooper K, Evenepoel P, Iles J, Sun Y, Ureña-Torres P, Bushinsky DA. Etelcalcetide Is Effective at All Levels of Severity of Secondary Hyperparathyroidism in Hemodialysis Patients. Kidney Int Rep. 2019 Apr 16;4(7):987-994. doi: 10.1016/j.ekir.2019.04.010. eCollection 2019 Jul. PubMed PMID: 31317120; PubMed Central PMCID: PMC6611952.
5: Hain D, Tomlin H, Gibson C. Administration of Etelcalcetide for the Treatment of Secondary Hyperparathyroidism in Patients with CKD-MBD on Hemodialysis: A Nephrology Nursing Perspective. Nephrol Nurs J. 2019 May-Jun;46(3):315-290. PubMed PMID: 31199098.
6: Block GA, Chertow GM, Sullivan JT, Deng H, Mather O, Tomlin H, Serenko M. An integrated analysis of safety and tolerability of etelcalcetide in patients receiving hemodialysis with secondary hyperparathyroidism. PLoS One. 2019 Mar 15;14(3):e0213774. doi: 10.1371/journal.pone.0213774. eCollection 2019. PubMed PMID: 30875390; PubMed Central PMCID: PMC6420005.
7: Bushinsky DA, Chertow GM, Cheng S, Deng H, Kopyt N, Martin KJ, Rastogi A, Ureña-Torres P, Vervloet M, Block GA. One-year safety and efficacy of intravenous etelcalcetide in patients on hemodialysis with secondary hyperparathyroidism. Nephrol Dial Transplant. 2019 Mar 11. pii: gfz039. doi: 10.1093/ndt/gfz039. [Epub ahead of print] Erratum in: Nephrol Dial Transplant. 2019 May 15;:. PubMed PMID: 30859218.
8: Xipell M, Montagud-Marrahi E, Rubio MV, Ojeda R, Arias-Guillén M, Fontseré N, Rodas L, Vera M, Broseta JJ, Torregrosa V, Filella X, Maduell F. Improved Control of Secondary Hyperparathyroidism in Hemodialysis Patients Switching from Oral Cinacalcet to Intravenous Etelcalcetide, Especially in Nonadherent Patients. Blood Purif. 2019;48(2):106-114. doi: 10.1159/000496562. Epub 2019 Jan 30. PubMed PMID: 30699421.
9: Shigematsu T, Fukagawa M, Yokoyama K, Akiba T, Fujii A, Odani M, Akizawa T. Effects of the Intravenous Calcimimetic Etelcalcetide on Bone Turnover and Serum Fibroblast Growth Factor 23: Post Hoc Analysis of an Open-label Study. Clin Ther. 2018 Dec;40(12):2099-2111. doi: 10.1016/j.clinthera.2018.10.016. Epub 2018 Nov 23. PubMed PMID: 30473399.
10: Harada K, Fujioka A, Konno M, Inoue A, Yamada H, Hirota Y. Pharmacology of Parsabiv(®) (etelcalcetide, ONO-5163/AMG 416), a novel allosteric modulator of the calcium-sensing receptor, for secondary hyperparathyroidism in hemodialysis patients. Eur J Pharmacol. 2019 Jan 5;842:139-145. doi: 10.1016/j.ejphar.2018.10.021. Epub 2018 Oct 19. PubMed PMID: 30342948.
11: Mima A, Tansho K, Nagahara D, Watase K. Treatment of secondary hyperparathyroidism in patients on hemodialysis using a novel synthetic peptide calcimimetic, etelcalcetide: a short-term clinical study. J Int Med Res. 2018 Nov;46(11):4578-4585. doi: 10.1177/0300060518786913. Epub 2018 Jul 20. PubMed PMID: 30027791; PubMed Central PMCID: PMC6259360.
12: Patel J, Bridgeman MB. Etelcalcetide (Parsabiv) for Secondary Hyperparathyroidism in Adults With Chronic Kidney Disease on Hemodialysis. P T. 2018 Jul;43(7):396-399. PubMed PMID: 30013296; PubMed Central PMCID: PMC6027851.
13: Eidman KE, Wetmore JB. Treatment of secondary hyperparathyroidism: How do cinacalcet and etelcalcetide differ? Semin Dial. 2018 Sep;31(5):440-444. doi: 10.1111/sdi.12734. Epub 2018 Jul 15. Review. PubMed PMID: 30009474.
14: Yoshimura K, Funakoshi Y, Terawaki H. Dramatic Regression of Parathyroid Gland Swelling After Conversion of Calcimimetic Medication From Cinacalcet to Etelcalcetide. Ther Apher Dial. 2018 Oct;22(5):553-554. doi: 10.1111/1744-9987.12701. Epub 2018 Jun 21. PubMed PMID: 29927050.
15: Friedl C, Zitt E. Role of etelcalcetide in the management of secondary hyperparathyroidism in hemodialysis patients: a review on current data and place in therapy. Drug Des Devel Ther. 2018 Jun 1;12:1589-1598. doi: 10.2147/DDDT.S134103. eCollection 2018. Review. PubMed PMID: 29910605; PubMed Central PMCID: PMC5989700.
16: Bellasi A, Cozzolino M, Malberti F, Cancarini G, Esposito C, Genderini A, Guastoni CM, Ondei P, Pontoriero G, Teatini U, Vezzoli G, Messa P, Locatelli F. [New scenarios in secondary hyperparathyroidism: etelcalcetide. Position paper of Nephrologists form Lombardy]. G Ital Nefrol. 2018 May;35(3). pii: 2018-vol3. Italian. PubMed PMID: 29786181.
17: Ye J, Deng G, Gao F. Theoretical overview of clinical and pharmacological aspects of the use of etelcalcetide in diabetic patients undergoing hemodialysis. Drug Des Devel Ther. 2018 Apr 19;12:901-909. doi: 10.2147/DDDT.S160223. eCollection 2018. Review. PubMed PMID: 29719376; PubMed Central PMCID: PMC5914547.
18: Rose M, Shepherd J, Harris P, Pickett K, Lord J. Etelcalcetide for Treating Secondary Hyperparathyroidism: An Evidence Review Group Evaluation of a NICE Single Technology Appraisal. Pharmacoeconomics. 2018 Nov;36(11):1299-1308. doi: 10.1007/s40273-018-0661-2. Review. PubMed PMID: 29691773.
19: Villabón Ochoa P, Sánchez Heras M, Zapata Balcázar A, Sánchez Escudero P, Rodríguez Palomares JR, de Arriba de la Fuente G. A light in the control of secondary hyperparathyroidism. Etelcalcetide IV in hemodialysis. Nefrologia. 2018 Nov - Dec;38(6):677-678. doi: 10.1016/j.nefro.2018.02.003. Epub 2018 Mar 27. English, Spanish. PubMed PMID: 29602519.
20: Wu B, Melhem M, Subramanian R, Chen P, Jaramilla Sloey B, Fouqueray B, Hock MB, Skiles GL, Chow AT, Lee E. Clinical Pharmacokinetics and Pharmacodynamics of Etelcalcetide, a Novel Calcimimetic for Treatment of Secondary Hyperparathyroidism in Patients With Chronic Kidney Disease on Hemodialysis. J Clin Pharmacol. 2018 Jun;58(6):717-726. doi: 10.1002/jcph.1090. Epub 2018 Mar 13. Review. PubMed PMID: 29534286.

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